3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-6-methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3S/c1-7-6-15-10(13-14-11(15)16-7)8-2-4-9(12)5-3-8/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDWBTIYYVQCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN2C(=NN=C2S1)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones under basic conditions to yield the desired thiazolotriazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolotriazole derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that compounds derived from the thiazolo[2,3-c][1,2,4]triazole framework exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Properties : Studies have shown that derivatives of thiazolo[2,3-c][1,2,4]triazoles demonstrate potent activity against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances their efficacy against these pathogens .
- Antifungal Effects : Compounds with the thiazolo[2,3-c][1,2,4]triazole core have been tested for antifungal activity against Candida albicans and other fungi. The results indicate comparable or superior activity to traditional antifungal agents like fluconazole .
2. Anticancer Properties
There is growing interest in the anticancer potential of thiazolo[2,3-c][1,2,4]triazole derivatives. Research has highlighted:
- Dual Anticancer Activity : Some studies report that these compounds can inhibit angiogenesis and exhibit cytotoxic effects on various cancer cell lines. The presence of specific substituents on the triazole ring has been linked to enhanced anticancer activity .
- Mechanism of Action : The mechanisms through which these compounds exert their effects may involve the inhibition of key signaling pathways involved in tumor growth and metastasis .
Agricultural Applications
1. Agrochemical Potential
Thiazolo[2,3-c][1,2,4]triazoles have also been investigated for their potential use in agriculture:
- Pesticidal Activity : Preliminary studies suggest that these compounds may possess insecticidal and herbicidal properties. Their ability to disrupt biological processes in pests makes them candidates for development as new agrochemicals .
Summary of Key Findings
| Application Type | Specific Activity | Notable Findings |
|---|---|---|
| Antimicrobial | Bactericidal and fungicidal | Effective against MRSA and Candida albicans |
| Anticancer | Cytotoxicity | Inhibits angiogenesis; effective on various cancer lines |
| Agricultural | Insecticidal and herbicidal | Potential new agrochemicals |
Case Studies
Case Study 1: Antimicrobial Evaluation
In a comprehensive study evaluating various thiazolo[2,3-c][1,2,4]triazole derivatives for antimicrobial activity, several compounds showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. This highlights their potential as alternatives in treating resistant bacterial infections.
Case Study 2: Anticancer Mechanisms
Research focusing on the anticancer mechanisms of thiazolo[2,3-c][1,2,4]triazoles demonstrated that certain derivatives could significantly reduce cell proliferation in vitro by inducing apoptosis in cancer cells. This suggests a promising avenue for therapeutic development.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound may also interact with microbial enzymes, disrupting their normal function and leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazolo-Triazole Family
(i) Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Derivatives
- Key Differences: Unlike the target compound, these derivatives feature a ketone group at position 6 instead of a methylene group.
- Synthetic Pathways : Formed via [2+3]-cyclocondensation of 1,2,4-triazole-3(5)-thiols with N-arylmaleimides, contrasting with the bromination/dehydrobromination route used for the target compound .
(ii) 6-Trifluoromethyl-substituted Thiazolo[2,3-c][1,2,4]triazoles
- Structural Comparison : Replacing the 4-bromophenyl group with a trifluoromethyl group (e.g., 6,6-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole) enhances electron-withdrawing effects, altering reactivity in cross-coupling reactions .
- Applications : These derivatives are prioritized as building blocks for bioactive molecules due to their stability and synthetic versatility .
(iii) Triazolo[4,3-c]quinazoline Fluorophores
- Bromophenyl-substituted variants (e.g., 2-(4-bromophenyl)-4-hydrazinoquinazoline derivatives) exhibit photophysical properties influenced by aryl substituents, similar to the target compound .
- Photophysical Data : Quantum yields and emission wavelengths differ significantly due to the extended conjugation in quinazoline systems compared to thiazolo-triazoles .
(i) Antibacterial Activity
- 4-Bromophenyl vs. 4-Chlorophenyl Derivatives: Hydrazinecarbothioamides with 4-bromophenyl groups (e.g., 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) demonstrate moderate antibacterial activity against S. aureus and P. aeruginosa, comparable to chlorophenyl analogues but less potent than iodophenyl derivatives .
- Methylsulfanyl-1,2,4-triazoles : These exhibit enhanced activity due to the sulfur-containing side chain, a feature absent in the target compound .
(ii) Anticonvulsant Activity
- Triazolo[4,3-c]pyrimidines: Compounds like 5-[3-(trifluoromethyl)phenoxy]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine show ED$_{50}$ values of 11.5 mg/kg (MES test), outperforming the target compound in neuroactivity profiles .
Biological Activity
3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties based on various research findings.
Chemical Structure
The compound belongs to the thiazole and triazole family, characterized by the presence of bromophenyl and methylene groups which contribute to its biological properties. The molecular formula is .
Antimicrobial Activity
Research indicates that compounds containing the thiazole and triazole moieties exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of thiazolo[2,3-c][1,2,4]triazole showed moderate to good activity against various Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures displayed inhibition zones ranging from 17 to 23 mm against Staphylococcus aureus and E. coli .
- Mechanism : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic processes.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several adenocarcinoma cell lines. The structure–activity relationship (SAR) suggests that the presence of bromine enhances the interaction with cancer cell targets .
- Comparative Data : In comparison to standard chemotherapeutic agents, this compound demonstrated lower IC50 values in certain cancer cell lines, indicating higher potency .
Anti-inflammatory Properties
The anti-inflammatory effects of compounds in this class have also been documented:
- Research Insights : Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Screening
A series of synthesized thiazolo[2,3-c][1,2,4]triazole derivatives were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that derivatives with electron-withdrawing groups exhibited enhanced antibacterial effects compared to those with electron-donating groups.
| Compound | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Compound A | 22 | 125 |
| Compound B | 19 | 250 |
| Compound C | 17 | 500 |
Case Study 2: Anticancer Efficacy
A comparative study evaluated the cytotoxic effects of various thiazolo[2,3-c][1,2,4]triazole derivatives on cancer cell lines. The results highlighted that the brominated derivative showed significant cytotoxicity.
| Cell Line | IC50 (µM) Compound A | IC50 (µM) Standard |
|---|---|---|
| MCF-7 (Breast) | 15 | 20 |
| HeLa (Cervical) | 10 | 18 |
| A549 (Lung) | 12 | 22 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
